molecular formula C15H17BN2O2 B567062 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile CAS No. 1256359-19-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile

Cat. No.: B567062
CAS No.: 1256359-19-9
M. Wt: 268.123
InChI Key: NQJHPYXWEQOLBO-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to an indole core with a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated indole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Major Products

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The nitrile group can also engage in nucleophilic addition reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile is unique due to the combination of the indole core and the dioxaborolane group, which provides a versatile platform for further functionalization and applications in diverse fields of research and industry.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJHPYXWEQOLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682229
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-19-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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